molecular formula C22H32N4O2 B5313937 1'-(3-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

1'-(3-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5313937
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: CBMKGTZIDSOQDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(3-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BMS-986177, is a small molecule drug that has shown potential in the treatment of various neurological disorders. It belongs to the class of drugs known as piperidine carboxamides and has been developed by Bristol-Myers Squibb.

Wirkmechanismus

BMS-986177 exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is primarily located in the central nervous system. By doing so, it inhibits the release of various neurotransmitters, including dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of cognitive function, mood, and behavior.
Biochemical and Physiological Effects:
Studies have shown that BMS-986177 can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anxiolytic and antidepressant effects in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BMS-986177 is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development of BMS-986177. One area of interest is its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), as the histamine H3 receptor has been implicated in the regulation of attention and arousal. Another potential direction is the development of prodrugs or analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the long-term safety and efficacy of BMS-986177 in humans.

Synthesemethoden

The synthesis of BMS-986177 involves several steps, including the reaction of 3-cyanobenzylamine with 2-methoxyethylamine to form the intermediate compound, which is then further reacted with 1,4-dibromobutane to yield the final product.

Wissenschaftliche Forschungsanwendungen

BMS-986177 has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to be a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the brain.

Eigenschaften

IUPAC Name

1-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-28-13-9-24-22(27)20-6-3-10-26(17-20)21-7-11-25(12-8-21)16-19-5-2-4-18(14-19)15-23/h2,4-5,14,20-21H,3,6-13,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMKGTZIDSOQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.